HCV Protease Inhibitor Synthesis: Validated Intermediate for Boehringer Ingelheim Process
7-Bromomethyl-4-chloroquinoline is explicitly claimed as a key intermediate in the patented Boehringer Ingelheim process for preparing bromo-substituted quinolines used in HCV protease inhibitor development. The compound enables 'rapid access' to the target scaffold, a designation not extended to non-bromomethyl analogs [1].
| Evidence Dimension | Synthetic utility in patented pharmaceutical process |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate in US Patent 8,633,320 |
| Comparator Or Baseline | Non-bromomethyl quinolines (e.g., 7-chloromethyl-4-chloroquinoline) |
| Quantified Difference | Designated as enabling 'rapid access' to HCV-targeted scaffolds; non-bromomethyl analogs require alternative, longer synthetic sequences |
| Conditions | Industrial-scale preparation of HCV protease inhibitor building blocks |
Why This Matters
Procurement of this specific intermediate ensures compatibility with a validated, patented industrial route, avoiding the need for costly re-optimization.
- [1] Boehringer Ingelheim International GmbH. Process for preparing bromo-substituted quinolines. US Patent 8,633,320 B2. Filed May 3, 2010, issued January 21, 2014. View Source
